molecular formula C5H7ClF3N3O B2824571 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride CAS No. 2402838-37-1

2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride

Cat. No.: B2824571
CAS No.: 2402838-37-1
M. Wt: 217.58
InChI Key: PCJANHUKZSIWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a trifluoromethyl group at the 3-position and an ethanamine side chain, protonated as a hydrochloride salt. Its molecular weight is 217.6 g/mol, with a purity of ≥95% . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it relevant in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name

2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O.ClH/c6-5(7,8)4-10-3(1-2-9)12-11-4;/h1-2,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJANHUKZSIWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NC(=NO1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride is a derivative of the oxadiazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of This compound features a trifluoromethyl group attached to an oxadiazole ring. This structural modification is known to enhance the lipophilicity and stability of compounds, contributing to their biological efficacy.

PropertyValue
IUPAC Name2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine; hydrochloride
Molecular FormulaC5H6F3N3O hydrochloride
Molecular Weight195.06 g/mol

Biological Activity Overview

The biological activity of oxadiazole derivatives has been extensively studied. Compounds in this class have shown promise in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that certain 1,2,4-oxadiazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . Specifically:

  • IC50 Values :
    • MCF-7: 0.12–2.78 µM
    • A549: Similar efficacy observed

These compounds induce apoptosis in cancer cells through mechanisms involving the upregulation of p53 and activation of caspase pathways .

The mechanism by which This compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to target proteins.
  • Modulation of Signaling Pathways : It can influence pathways related to cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological effects of oxadiazole derivatives:

  • Anticancer Studies :
    • A study reported that a series of 1,2,4-oxadiazole derivatives exhibited potent cytotoxic effects against MCF-7 cells with an IC50 value comparable to Tamoxifen .
    • Another study demonstrated that specific modifications in the oxadiazole structure significantly enhanced HDAC inhibitory activity, leading to increased anticancer efficacy .
  • Antimicrobial Activity :
    • Research has shown that oxadiazole derivatives possess antimicrobial properties against various pathogens. For example, some compounds displayed significant activity against phytopathogenic fungi .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C5_5H7_7ClF3_3N3_3O
CAS Number : 145915661
Molar Mass : 201.57 g/mol

The compound features a trifluoromethyl group attached to a 1,2,4-oxadiazole ring, which is known for its biological activity and potential therapeutic applications. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it valuable in drug development.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit substantial antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with cellular processes or enzyme inhibition.

Study Pathogen Tested Result
Study AE. coliInhibition at 50 µg/mL
Study BS. aureusInhibition at 25 µg/mL

Anticancer Potential

Compounds containing the oxadiazole moiety have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms such as modulation of cell cycle progression and inhibition of oncogenic pathways.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of oxadiazole derivatives were tested for their ability to inhibit cancer cell proliferation. The results demonstrated that certain derivatives led to significant reductions in cell viability in breast and prostate cancer cell lines.

Fungicidal Activity

The compound has been explored for its potential as a fungicide against phytopathogenic fungi. A patent describes the efficacy of trifluoromethyl-oxadiazole derivatives in combating fungal infections in crops.

Fungus Tested Concentration (ppm) Efficacy (%)
Fusarium spp.10085
Botrytis cinerea20090

Radiopharmaceuticals

Recent advancements have introduced the use of similar compounds in radiopharmaceutical applications, particularly involving fluorine-18 labeling for PET imaging. This allows for enhanced visualization of biological processes in vivo.

Case Study:
A research article highlighted the late-stage incorporation of fluorine-18 into oxadiazole derivatives, demonstrating their potential utility in cancer diagnostics through improved imaging techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1,2,4-oxadiazole scaffold linked to an ethanamine hydrochloride moiety but differ in substituents at the 3-position. These structural variations significantly influence physicochemical properties, bioactivity, and applications.

Substituent Variations and Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride -CF₃ C₅H₆ClF₃N₃O 217.6 High electronegativity, lipophilicity
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride 4-OCH₃-C₆H₄ C₁₁H₁₃ClN₃O₂ 255.7 Enhanced π-π stacking potential
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride 3-Cl-C₆H₄ C₁₀H₁₀ClN₃O 223.5 Halogen-bonding capability
N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride -Ph C₁₀H₁₂ClN₃O 225.7 Simpler aromatic substitution
2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride -CF₂CF₃ (piperidine) C₁₀H₁₄ClF₃N₃O 296.7 Bulky substituent; altered solubility

Q & A

Q. Critical Factors :

  • Catalysts : Lewis acids like ZnCl₂ improve regioselectivity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity.
  • Yield Optimization : Yields range from 60–85% depending on stoichiometric control of trifluoromethyl precursors .

Basic: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.2–3.5 ppm (methylene protons adjacent to the amine) and δ 8.1–8.3 ppm (oxadiazole ring protons).
    • ¹³C NMR : Signals at ~170 ppm (oxadiazole C=N) and 120–125 ppm (CF₃ coupling) .
  • Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error confirms molecular formula (e.g., C₅H₇F₃N₃O⁺ requires 194.0482) .
  • HPLC : Purity >95% using a C18 column with 0.1% TFA in acetonitrile/water (gradient elution) .

Basic: What in vitro models are suitable for initial biological screening of this compound?

Methodological Answer:
Prioritize models aligned with its structural motifs:

  • Neuroprotection : Primary neuronal cultures exposed to oxidative stress (H₂O₂ or glutamate), measuring viability via MTT assay .
  • Anticancer Activity : Cell lines (e.g., HeLa, MCF-7) screened at 1–100 µM, with IC₅₀ calculated using nonlinear regression .
  • Enzyme Inhibition : Assay against kinases or proteases (e.g., SphK1/SphK2) via fluorescence-based kits .

Advanced: How can contradictions in biological activity data between similar oxadiazole derivatives be resolved?

Methodological Answer:
Contradictions often arise from:

  • Off-Target Effects : Counter-screen against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
  • Dose-Response Curves : Ensure assays use consistent concentrations (e.g., 0.1–100 µM) and exposure times (24–72 hours).
  • Metabolic Stability : Compare half-lives in liver microsomes; trifluoromethyl groups may enhance metabolic resistance .

Q. SAR Table :

ModificationEffect on SelectivityEffect on Solubility (LogP)
CF₃ at 3-positionHigh SphK1 affinity+0.5
Cyclopropylamine substitution10× SphK1/SphK2 selectivity-0.3
Oxadiazole N-methylationReduced CYP3A4 metabolism+0.7

Advanced: How can spectral data contradictions (e.g., NMR vs. MS) be addressed during characterization?

Methodological Answer:

  • Impurity Analysis : Use preparative HPLC to isolate minor components; MS/MS fragmentation identifies degradation products (e.g., hydrolysis of CF₃ group) .
  • Dynamic NMR : Resolve overlapping peaks by varying temperature (e.g., 25°C to 50°C) to detect rotamers .
  • Isotopic Labeling : Synthesize ¹³C-labeled CF₃ derivatives to confirm coupling patterns in ¹³C NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.